JBJ-04-125-02
Overview
Description
JBJ-04-125-02 is a potent, mutant-selective, allosteric, and orally active inhibitor of the epidermal growth factor receptor (EGFR). It is particularly effective against EGFR mutations such as L858R, T790M, and C797S, which are commonly associated with resistance to first and second-generation EGFR inhibitors . This compound has shown significant anti-tumor activities and is being studied for its potential in treating non-small cell lung cancer (NSCLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the key steps in the synthesis is the substitution of a hydroxyl group with a fluorine atom to enhance cell membrane permeability . The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
JBJ-04-125-02 primarily undergoes inhibition reactions where it binds to the allosteric site of the EGFR, preventing its activation and subsequent signaling . This inhibition is selective for mutant forms of EGFR, making it a valuable tool in targeting cancer cells with specific mutations.
Common Reagents and Conditions
The synthesis and reactions involving this compound typically use reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 . The conditions for these reactions are carefully controlled to maintain the stability and activity of the compound.
Major Products Formed
The primary product formed from the reactions involving this compound is the inhibited form of the mutant EGFR, which leads to reduced cancer cell proliferation and tumor growth .
Scientific Research Applications
JBJ-04-125-02 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying allosteric inhibition and the design of selective inhibitors.
Biology: This compound is used to investigate the signaling pathways involved in cancer cell proliferation and survival
Medicine: The compound is being explored as a potential therapeutic agent for treating non-small cell lung cancer, especially in cases where resistance to other EGFR inhibitors has developed
Industry: This compound is of interest in the pharmaceutical industry for the development of new cancer therapies and the study of drug resistance mechanisms
Mechanism of Action
JBJ-04-125-02 exerts its effects by binding to the allosteric site of the mutant EGFR, thereby inhibiting its activation and subsequent signaling pathways . This inhibition prevents the proliferation and survival of cancer cells that rely on constitutively active EGFR signaling. The compound is particularly effective against mutations such as L858R, T790M, and C797S, which are known to confer resistance to other EGFR inhibitors .
Comparison with Similar Compounds
Similar Compounds
- EAI001
- EAI045
- DDC4002
- BLU945
- TQB3804
Uniqueness
JBJ-04-125-02 stands out due to its high selectivity and potency against multiple EGFR mutations, including L858R, T790M, and C797S . This makes it a valuable tool in overcoming resistance to first and second-generation EGFR inhibitors. Compared to similar compounds, this compound has shown superior pharmacodynamic properties and a stronger effect on certain mutations .
Properties
IUPAC Name |
(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)/t26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQVOTINPRYDAO-AREMUKBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)[C@H](C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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